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Introduction

The accurate assessment of cell viability is fundamental in a wide range of biological research,

including drug discovery, toxicology, and cancer research. A variety of assays are available to

distinguish between live and dead cells.[1] Fluorescent-based assays are particularly powerful

due to their sensitivity and ability to provide quantitative data. This application note details a

widely used and reliable method for determining cell viability using a dual-staining protocol with

Acridine Orange (AO) and Propidium Iodide (PI).

Acridine Orange is a cell-permeable, nucleic acid-selective fluorescent dye that can stain both

live and dead cells.[2] Propidium Iodide is a fluorescent dye that is not permeable to the

membranes of live cells and is therefore excluded.[3][4] When used in combination, these dyes

allow for the clear differentiation of viable, apoptotic, and necrotic cell populations. This method

is advantageous over simple dye exclusion assays like Trypan Blue because it is more

accurate for samples containing cellular debris and non-nucleated cells, as only nucleated cells

are stained.[5][6][7]

A Note on Terminology: While this protocol specifies the use of Acridine Orange, the term

"Acridine Red" is sometimes used colloquially to describe the red fluorescence of dead cells

stained with Propidium Iodide in this assay. Acridine Red is also a distinct fluorescent dye with
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different spectral properties.[8][9][10][11] This protocol is based on the well-established

Acridine Orange/Propidium Iodide (AO/PI) dual-staining method.

Principle of the Assay

The AO/PI dual-staining method relies on the differential permeability of live and dead cells to

these two fluorescent dyes.

Acridine Orange (AO): This dye is permeable to both live and dead cells. It intercalates with

double-stranded DNA and emits a green fluorescence.[2][5]

Propidium Iodide (PI): This dye can only enter cells with compromised cell membranes,

which is characteristic of dead or late-stage apoptotic cells.[3][4][5][12] Upon binding to DNA,

it emits a red fluorescence.[4]

When both dyes are present, live cells will fluoresce green due to the uptake of AO and the

exclusion of PI. Dead cells, with their compromised membranes, will be stained by both AO and

PI. Due to Förster resonance energy transfer (FRET), the green fluorescence from AO is

quenched by the red fluorescence of PI, causing dead cells to appear red or orange.[6] Early

apoptotic cells may show a combination of green and orange/red fluorescence as the

membrane integrity begins to be compromised.[13]

Mechanism of AO/PI Staining
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Caption: Mechanism of differential staining of live and dead cells.

Data Presentation

The following table summarizes the key properties and typical working concentrations for

Acridine Orange and Propidium Iodide in cell viability assays.

Parameter Acridine Orange (AO) Propidium Iodide (PI)

Cell Permeability Permeable to all cells
Only enters cells with

compromised membranes

Fluorescence in Live Cells Green None

Fluorescence in Dead Cells Red (quenched by PI) Red

Excitation Maximum ~502 nm ~535 nm

Emission Maximum ~525 nm (bound to DNA) ~617 nm (bound to DNA)

Typical Stock Solution 1 mg/mL in ethanol or DMSO 1 mg/mL in water or DMSO[3]

Typical Working Concentration 1-10 µg/mL 1-25 µg/mL[5]
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Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell types and

experimental conditions.

Materials and Reagents

Acridine Orange (AO) stock solution (e.g., 1 mg/mL)

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

Phosphate-Buffered Saline (PBS), sterile

Complete cell culture medium

Cell suspension to be analyzed

Microcentrifuge tubes

Pipettes and sterile tips

Fluorescence microscope with appropriate filters (e.g., blue excitation for green emission,

green excitation for red emission) or a flow cytometer

Hemocytometer or automated cell counter

Preparation of Staining Solution

A premixed AO/PI staining solution can be prepared for convenience.

Prepare a working solution of AO at 100 µg/mL in PBS.

Prepare a working solution of PI at 100 µg/mL in PBS.

Combine equal volumes of the AO and PI working solutions to create a 2X staining solution.

Alternatively, prepare a premixed solution containing 10µg/mL AO and 50µg/mL PI.[5]

Store the staining solution protected from light at 2-8°C.[14]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.rwdstco.com/how-to-achieve-precise-cell-counting-with-ao-pi-staining/
https://www.denovix.com/tn-184-denovix-acridine-orange-/-propidium-iodide-assay-protocol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Staining Protocol for Suspension Cells

Harvest cells by centrifugation.

Wash the cells twice with PBS to remove any residual media.[15]

Resuspend the cell pellet in a small volume of PBS to a concentration of approximately 5 x

10^5 cells/mL.[15]

In a microcentrifuge tube, mix equal volumes of the cell suspension and the 2X AO/PI

staining solution (e.g., 10 µL of cell suspension + 10 µL of staining solution).[5][7] This results

in a 1:1 dilution.

Mix gently by pipetting.

Incubate the mixture at room temperature for 5-15 minutes, protected from light.[5][15] Note:

No incubation time may be necessary with some protocols, but fluorescence may fade after

30 minutes.[14]

Staining Protocol for Adherent Cells

Grow cells on coverslips or in chamber slides.

Gently wash the cells with PBS.

Add a sufficient volume of the 1X AO/PI staining solution to cover the cells.

Incubate at room temperature for 5-15 minutes, protected from light.

Gently wash the cells with PBS to remove excess stain before visualization.

Visualization and Data Analysis

Place a small volume (e.g., 10 µL) of the stained cell suspension onto a microscope slide

and cover with a coverslip, or load into a hemocytometer.

Visualize the cells using a fluorescence microscope.
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Use a blue excitation filter to observe the green fluorescence of live cells.

Use a green excitation filter to observe the red fluorescence of dead cells.

An overlay of the two channels will show live cells as green and dead cells as red/orange.

[16]

Count the number of live (green) and dead (red) cells in several fields of view to obtain a

representative sample.

Calculate the percentage of viable cells using the following formula:

% Viability = (Number of live cells / Total number of cells) x 100

Experimental Workflow
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Caption: General experimental workflow for AO/PI cell viability assay.
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Conclusion

The Acridine Orange and Propidium Iodide dual-staining assay is a robust and reliable method

for assessing cell viability. It provides clear discrimination between live and dead cell

populations and is suitable for a variety of cell types and experimental applications. The

detailed protocol and principles outlined in this application note serve as a comprehensive

guide for researchers in implementing this essential technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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